4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulphonamide (SPIII-5H) and Derivatives
Compound Description: 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulphonamide (SPIII-5H) and its derivatives (5-chloro [SPIII-5Cl], 5-bromo [SPIII-5Br], 5-methyl [SPIII-5Me], and N-acetyl [SPIII-NA]) were studied for their antiviral activity against influenza A and B viruses. These compounds demonstrated antiviral activity in vitro against various influenza strains with potencies similar to ribavirin.
4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (VNO) and 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (VHA)
Compound Description: Venetoclax N-oxide (VNO) and Venetoclax hydroxylamine impurity (VHA) are identified as potential oxidative impurities of Venetoclax, a potent BCL-2 inhibitor used in cancer treatment. VNO was synthesized by oxidizing Venetoclax, and subsequently, VHA was generated by heating VNO in water. These impurities serve as reference standards in Venetoclax API manufacturing.
4,5,6,7-tetrahydrobenzo-1,2-dithiole-3-thione (SNU1A) and 5,6-dihydro-4H-cyclopenta-1,2-dithiole-3-thione (SNU2A)
Compound Description: 4,5,6,7-tetrahydrobenzo-1,2-dithiole-3-thione (SNU1A) and 5,6-dihydro-4H-cyclopenta-1,2-dithiole-3-thione (SNU2A) belong to a series of cycloalkane-fused dithiolethiones (CDTs) investigated for their potential to enhance antioxidant capacity and protect mitochondria from oxidative injury. These compounds exhibited cytoprotective effects in vitro by increasing GSH content, inhibiting H2O2 production, and activating the antioxidant transcription factor Nrf2.
Compound Description: Toceranib, an antineoplastic drug, was investigated in combination with nanohydroxyapatite (nHAp) as a drug delivery system. This combination demonstrated promising results, showing high efficiency and maintaining drug specificity in in vitro studies on mastocytoma cells.
5-((5-(2,8-dimethyl-5H-dibenzo[a,d][7]annulen-5-yl)-2-oxo-4-thioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-N-(1H-tetrazol-5-yl)furan-2-carboxamide (AR-C118925) and derivatives
Compound Description: AR-C118925, a P2Y2 receptor antagonist, served as a starting point for developing novel P2Y2 receptor ligands. Modification of the dibenzo[a,d]cyclohepten-5-yl moiety resulted in the development of MSG204 and MSG249, potent antagonists with improved drug-like properties. This research ultimately led to the development of fluorescently-labeled P2Y2 receptor ligands, enabling novel ligand-binding assays.
SR121463B, SR49059, SSR149415, OPC21268, OPC41061, and OPC31260
Compound Description: These six nonpeptide antagonists were investigated for their binding affinity to the human V2-renal vasopressin receptor. Site-directed mutagenesis revealed that while these antagonists had varying affinities for the receptor, their binding site differed from that of arginine vasopressin. Specifically, the antagonists penetrated deeper into the transmembrane region, suggesting potential differences in their mechanism of action compared to the natural ligand.
(−)-cis-3-[2-hydroxy-4-(1,1-dimethylheptyl)phenyl]-trans-4-(3-hydroxypropyl)cyclohexanol (CP55940) and Other CB2 Cannabinoid Receptor Ligands
Compound Description: This study investigated the functional selectivity of diverse CB2 receptor ligands at canonical (inhibition of adenylyl cyclase) and noncanonical (arrestin recruitment) pathways. CP55940, a nonclassic cannabinoid, demonstrated high potency for both pathways. Classic cannabinoid ligands showed varying efficacies, with some exhibiting G-protein bias. Aminoalkylindoles displayed mixed activities, and several compounds exhibited inverse agonism.
(S)-2-(chloro-5-fluoro-indol-1-yl)-1-methylethylamine 1:1 C4H4O4 and (S)-2-(4,4,7-trimethyl-1,4-dihydro-indeno[1,2-b]pyrrol-1-yl)-1-methylethylamine 1:1 C4H4O4
Compound Description: These two compounds are 5-HT2C receptor agonists evaluated for their pharmacological characteristics and therapeutic potential in treating obsessive-compulsive disorder and depression. They exhibited high-affinity binding to 5-HT2C receptors, stimulated inositol 1,4,5-triphosphate turnover, and elicited behavioral signs of 5-HT2C receptor agonism in rats. These compounds also showed efficacy in reducing excessive behaviors in animal models of OCD and depression.
Indole-1H-ethyl ester 3-(4-pyridinylamino)-1H-indole-2-carboxylic acid and Derivatives
Compound Description: Indole-1H-ethyl ester 3-(4-pyridinylamino)-1H-indole-2-carboxylic acid and its derivatives were explored for their potential to inhibit interleukin 4 gene expression. These compounds represent a class of substituted 3-amino-1H-indole-2-carboxylic acid esters investigated for their therapeutic potential in treating a variety of conditions, including allergy, asthma, and various tumors.
Compound Description: This N,N-dimethyltryptamine derivative was synthesized using a multi-step approach. Although specific biological activities were not mentioned, this research showcases the synthesis of complex indole derivatives.
N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide (HL1), N-(1H-benzo[d]imidazol-2-yl)pyrazine-2-carboxamide (HL2), and Dipicolinamide Ligand Systems
Compound Description: These carboxamide ligands were used to synthesize ruthenium(II) and manganese(II) complexes investigated for their catalytic activity in the transfer hydrogenation of ketones. These complexes demonstrated significant catalytic efficiency, with variations in activity observed depending on ligand architecture and substituents.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.